1-(Bromomethyl)-3-cyclopropylbicyclo[1.1.1]pentane
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Overview
Description
1-(Bromomethyl)-3-cyclopropylbicyclo[1.1.1]pentane is a unique organic compound characterized by its bicyclo[1.1.1]pentane core structure. This compound is of significant interest in the field of medicinal chemistry due to its potential as a bioisostere for various functional groups, including phenyl rings, internal alkynes, and tert-butyl groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bromomethyl)-3-cyclopropylbicyclo[1.1.1]pentane typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method is the radical addition of bromine to a bicyclo[1.1.1]pentane derivative . Another approach involves the use of lithium-halogen exchange reactions to introduce the bromomethyl group .
Industrial Production Methods
Industrial production of this compound can be achieved through continuous flow processes that generate bicyclo[1.1.1]pentane derivatives on demand . This method allows for the large-scale production of the compound, making it accessible for various applications in drug discovery and other fields .
Chemical Reactions Analysis
Types of Reactions
1-(Bromomethyl)-3-cyclopropylbicyclo[1.1.1]pentane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with various nucleophiles to form different derivatives.
Radical Reactions: The compound can participate in radical reactions, such as radical exchange processes.
Common Reagents and Conditions
Common reagents used in these reactions include lithium reagents for halogen exchange and radical initiators for radical reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized bicyclo[1.1.1]pentane derivatives .
Scientific Research Applications
1-(Bromomethyl)-3-cyclopropylbicyclo[1.1.1]pentane has several scientific research applications:
Medicinal Chemistry: It serves as a bioisostere for phenyl rings, internal alkynes, and tert-butyl groups, enhancing the solubility, metabolic stability, and permeability of drug candidates
Materials Science: The compound is used in the development of molecular rods, rotors, and supramolecular linker units.
Chemical Biology: It is employed in the design of FRET sensors and metal-organic frameworks.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-3-cyclopropylbicyclo[1.1.1]pentane involves its ability to act as a bioisostere, mimicking the properties of other functional groups. This allows it to interact with molecular targets and pathways in a similar manner to the groups it replaces . The compound’s unique structure contributes to its high passive permeability, water solubility, and metabolic stability .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[1.1.1]pentane: The parent compound, which serves as the core structure for 1-(Bromomethyl)-3-cyclopropylbicyclo[1.1.1]pentane.
Cubanes: Another class of rigid, small-ring hydrocarbons with similar bioisosteric properties.
Higher Bicycloalkanes: Compounds with larger bicyclic structures that also serve as bioisosteres.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of the bromomethyl group, which allows for further functionalization and diversification of the compound . This makes it a valuable tool in drug discovery and other scientific research applications .
Properties
Molecular Formula |
C9H13Br |
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Molecular Weight |
201.10 g/mol |
IUPAC Name |
1-(bromomethyl)-3-cyclopropylbicyclo[1.1.1]pentane |
InChI |
InChI=1S/C9H13Br/c10-6-8-3-9(4-8,5-8)7-1-2-7/h7H,1-6H2 |
InChI Key |
CSBMBTKDHWZDDX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C23CC(C2)(C3)CBr |
Origin of Product |
United States |
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